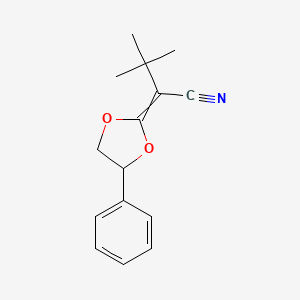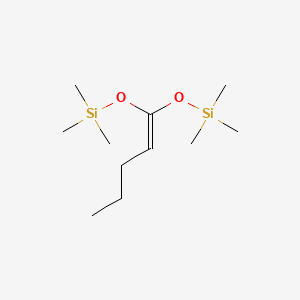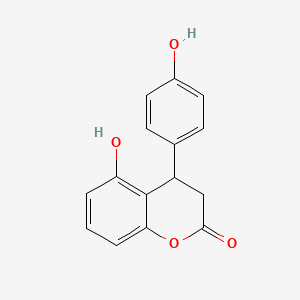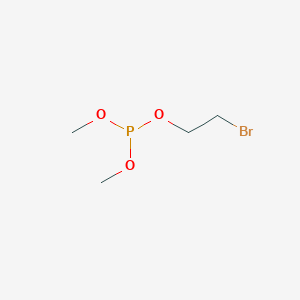
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile is an organic compound with a complex structure that includes a dioxolane ring and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-1,3-dioxolane-2-one with a suitable nitrile source in the presence of a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The dioxolane ring may also contribute to its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile include:
2,2-Dimethyl-1,3-dioxolane-4-methanol: A compound with a similar dioxolane ring but different functional groups.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Another dioxolane derivative with distinct chemical properties.
2,3-Isopropylidene-sn-glycerol: A related compound with a dioxolane ring and glycerol backbone.
Propriétés
Numéro CAS |
574743-30-9 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
3,3-dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)12(9-16)14-17-10-13(18-14)11-7-5-4-6-8-11/h4-8,13H,10H2,1-3H3 |
Clé InChI |
NSOQCYUFLVZZTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=C1OCC(O1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)
![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)

![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)



![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)



![2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14210724.png)
